3-((2-Pyridinylmethyl)amino)-1-propanol

Description

Contextualization of Pyridine-Substituted Amino Alcohols in Medicinal Chemistry and Organic Synthesis

Pyridine-substituted amino alcohols represent a significant class of compounds in the fields of medicinal chemistry and organic synthesis. The pyridine (B92270) ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. rsc.orgajrconline.org Its inclusion in drug candidates is a common strategy to enhance pharmacokinetic properties, such as solubility and bioavailability, due to its polar and ionizable nature. ajrconline.org In organic synthesis, these compounds are versatile intermediates. Modern synthetic methods, including acceptorless dehydrogenative coupling reactions catalyzed by transition metals like ruthenium and molybdenum, utilize amino alcohols to construct complex N-heterocycles, such as substituted pyridines and quinolines. rsc.orgresearchgate.netresearchgate.net These efficient, atom-economical reactions underscore the value of amino alcohol precursors in creating structurally diverse molecular libraries for further investigation. rsc.org

Structural Significance and Functional Group Repertoire of 3-((2-Pyridinylmethyl)amino)-1-propanol

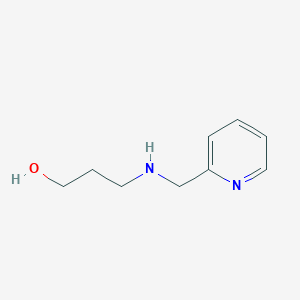

The molecular architecture of this compound is defined by three key functional groups: a pyridine ring, a secondary amine, and a primary alcohol. This combination imparts a unique set of chemical properties and potential reactivity. The pyridine moiety acts as a weak base and can coordinate with metal ions. The secondary amine provides a nucleophilic and basic center, while the terminal primary alcohol group offers a site for oxidation or esterification and can participate in hydrogen bonding. ncert.nic.in

The compound, with the chemical formula C9H14N2O, is typically available as a yellow liquid. achemblock.comsigmaaldrich.com Its structure combines the aromatic, heterocyclic nature of pyridine with the aliphatic, flexible chain of the aminopropanol (B1366323) backbone.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6950-99-8 | achemblock.comsigmaaldrich.com |

| Molecular Formula | C9H14N2O | achemblock.comsigmaaldrich.com |

| Molecular Weight | 166.22 g/mol | achemblock.comsigmaaldrich.com |

| IUPAC Name | 3-((pyridin-2-ylmethyl)amino)propan-1-ol | achemblock.com |

| Physical Form | Yellow Liquid | sigmaaldrich.com |

| Purity | ~95% | achemblock.com |

| InChI Key | UTTDICFUEAFWJV-UHFFFAOYSA-N | sigmaaldrich.com |

Historical Overview of Research on Related Pyridine-Derived Amino Alcohols and Their Biological Relevance

Research into pyridine-derived amino alcohols is rooted in the broader exploration of N-heterocycles for therapeutic applications. Substituted pyridines are recognized as critical components in a vast array of biologically active molecules used in pharmaceuticals and agrochemicals. rsc.org Historically, the synthesis of such compounds has been a major focus, with numerous methods developed for the de novo construction of the pyridine ring or for its derivatization. rsc.orgorganic-chemistry.org

A notable area of research has been in the development of antimalarial agents, where the γ-amino alcohol scaffold is considered a significant chemotype. nih.gov Studies have identified aryl-substituted propanol (B110389) derivatives with potent activity against drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov While not involving a pyridine ring, these findings highlight the potential of the amino alcohol structure in medicinal chemistry. Furthermore, the synthesis of various aminopropanol derivatives has been explored for their utility as precursors to important pharmaceuticals, such as fluoxetine. google.comnih.gov

Current Research Landscape and Identified Gaps for this compound

The current research landscape for this compound specifically is limited. The compound is primarily listed in the catalogs of chemical suppliers as a building block or reagent for synthesis. achemblock.comsigmaaldrich.com There is a discernible lack of published studies focusing on its specific biological activities or its application in advanced materials science.

While extensive research exists on the broader categories of pyridine derivatives ajrconline.org, amino alcohols sigmaaldrich.comwikipedia.org, and even closely related structures like zinc(II) complexes with 3-amino-1-propanol rsc.org, this specific molecule remains largely uncharacterized in academic literature. The primary gap, therefore, is the absence of dedicated research to elucidate its potential biological profile—for instance, as an antimicrobial, anticancer, or antimalarial agent—and to explore its utility as a ligand in coordination chemistry or as a monomer in polymer synthesis.

Objectives and Scope of Academic Inquiry into the Compound

Given the identified research gaps, future academic inquiry into this compound would logically pursue several objectives. A primary goal would be the systematic evaluation of its biological properties. This would involve screening the compound against various biological targets, drawing inspiration from the known activities of related pyridine and amino alcohol derivatives, such as antimalarials. nih.gov

A second objective would be to explore its synthetic utility. Investigating its performance in modern catalytic reactions, such as dehydrogenative coupling, could reveal efficient pathways to novel, complex heterocyclic structures. rsc.orgresearchgate.net Furthermore, its potential as a chelating ligand for various metal ions could be studied, leading to new coordination complexes with interesting catalytic or material properties. The scope of such inquiry would span from fundamental organic synthesis and coordination chemistry to applied medicinal and materials research.

Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-2-ylmethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c12-7-3-5-10-8-9-4-1-2-6-11-9/h1-2,4,6,10,12H,3,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTDICFUEAFWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289931 | |

| Record name | NSC65650 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6950-99-8 | |

| Record name | NSC65650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC65650 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Pyridylmethylamino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Pyridinylmethyl Amino 1 Propanol and Its Analogues

Established Synthetic Routes to the Core 3-Amino-1-propanol Scaffold

3-Amino-1-propanol is a key intermediate, and its synthesis has been well-established through several industrial and laboratory-scale methods.

Hydrogenation-Based Approaches for Aminopropanol (B1366323) Synthesis

Catalytic hydrogenation is a prominent method for the synthesis of 3-amino-1-propanol. This approach typically involves the reduction of a nitrile group in the presence of a metal catalyst. One common precursor is ethylene (B1197577) cyanohydrin, which can be hydrogenated to yield 3-amino-1-propanol. The reaction is often carried out in the presence of catalysts from groups 8, 9, and 10 of the periodic table, such as Raney nickel. google.comwikimedia.org The process involves reacting ethylene cyanohydrin with hydrogen, often in the presence of ammonia (B1221849) to suppress the formation of secondary amines. google.comgoogle.com This catalytic reduction of the nitrile is a robust and scalable method. google.comwikimedia.org

Another hydrogenation approach involves the reduction of amino acids. While more common for producing chiral amino alcohols, the fundamental transformation of a carboxylic acid to an alcohol can be achieved using various catalytic systems, such as Rh-MoOx/SiO2, which can hydrogenate a wide range of natural amino acids to their corresponding amino alcohols. shokubai.org

Preparation from Ethylene Cyanohydrin and Ammonia

A significant industrial process for producing 3-amino-1-propanol involves the reaction of ethylene cyanohydrin with hydrogen in the presence of ammonia. google.comgoogle.com This process combines nitrile reduction (hydrogenation) and amination in a single pot. The reaction is typically performed under high pressure (100 to 300 bar) and may use various hydrogenation catalysts. google.com The use of ammonia is crucial as it acts as the nitrogen source and helps to minimize the formation of by-products. google.com The molar ratio of ammonia to ethylene cyanohydrin can vary significantly, often ranging from 1.1:1 to 25:1. google.com Ethylene cyanohydrin itself can be prepared from ethylene oxide and hydrogen cyanide or from ethylene chlorohydrin and an alkali cyanide. orgsyn.org

Synthetic Strategies for Incorporating the 2-Pyridinylmethyl Moiety

Once the 3-amino-1-propanol scaffold is obtained, the 2-pyridinylmethyl group is introduced, typically through reductive amination or direct alkylation.

Reductive Amination Protocols

Reductive amination, also known as reductive alkylation, is a widely used and efficient method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This two-step, often one-pot, process first involves the condensation of a primary amine (3-amino-1-propanol) with an aldehyde (pyridine-2-carboxaldehyde) to form an intermediate imine (Schiff base). wikipedia.org This imine is then reduced in situ to the desired secondary amine, 3-((2-Pyridinylmethyl)amino)-1-propanol.

The key advantage of this method is its high selectivity, avoiding the over-alkylation that can occur in direct alkylation reactions. masterorganicchemistry.com Various reducing agents can be employed for the reduction of the imine intermediate. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the imine in the presence of the unreacted aldehyde. wikipedia.orgmasterorganicchemistry.com

| Amine | Aldehyde | Reducing Agent | Typical Conditions | Product |

| 3-Amino-1-propanol | Pyridine-2-carboxaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Room Temp | This compound |

| 3-Amino-1-propanol | Pyridine-2-carboxaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~6-7 | This compound |

| 3-Amino-1-propanol | Pyridine-2-carboxaldehyde | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Ethanol, RT, H₂ pressure | This compound |

Alkylation Reactions Utilizing Pyridinylmethyl Halides

Direct N-alkylation offers an alternative route to incorporate the 2-pyridinylmethyl moiety. This method involves the reaction of 3-amino-1-propanol with a 2-pyridinylmethyl halide, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. In this nucleophilic substitution reaction, the amino group of 3-amino-1-propanol acts as the nucleophile, displacing the halide from the pyridinylmethyl electrophile.

A significant challenge in this approach is controlling the degree of alkylation. Since the product, a secondary amine, is often more nucleophilic than the starting primary amine, dialkylation can be a competing side reaction. To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the primary amine or by employing protecting group strategies. organic-chemistry.org The use of a base is typically required to neutralize the hydrogen halide formed during the reaction.

| Amine | Alkylating Agent | Base | Solvent | Product |

| 3-Amino-1-propanol | 2-(Chloromethyl)pyridine | Triethylamine (Et₃N) | Dichloromethane (DCM) | This compound |

| 3-Amino-1-propanol | 2-(Bromomethyl)pyridine | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | This compound |

Derivatization and Functionalization Strategies for this compound

The title compound possesses two reactive functional groups: a primary alcohol and a secondary amine. Both sites are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reactions at the Hydroxyl Group: The primary alcohol can undergo common transformations such as esterification or etherification.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) will yield the corresponding ester.

Etherification: Deprotonation with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (Williamson ether synthesis) can form ethers.

Reactions at the Secondary Amine: The secondary amine can be further functionalized through acylation, alkylation, or sulfonylation.

Acylation: Reaction with acyl chlorides or anhydrides will produce the corresponding amide.

Alkylation: Further alkylation can lead to the formation of a tertiary amine.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields a sulfonamide.

Derivatization is a common strategy in analytical chemistry to improve the chromatographic behavior or detection sensitivity of molecules. waters.commdpi.comnih.govnih.gov For instance, the amine or alcohol group could be modified with reagents like diethyl ethoxymethylenemalonate (DEEMM) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ•Tag) to enhance analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

| Functional Group | Reagent Type | Example Reagent | Product Type |

| Hydroxyl (-OH) | Acyl Halide | Acetyl Chloride | Ester |

| Hydroxyl (-OH) | Alkyl Halide (with base) | Methyl Iodide | Ether |

| Secondary Amine (-NH-) | Acyl Halide | Benzoyl Chloride | Amide |

| Secondary Amine (-NH-) | Sulfonyl Chloride | Tosyl Chloride | Sulfonamide |

| Secondary Amine (-NH-) | Aldehyde/Reducing Agent | Formaldehyde/NaBH₃CN | Tertiary Amine |

Amine Functionalization: N-Alkylation and Acylation Reactions

The secondary amine in this compound is a key site for derivatization through N-alkylation and N-acylation.

N-Alkylation: This process introduces an additional alkyl group onto the nitrogen atom, forming a tertiary amine. A common strategy for N-alkylation involves the reaction of the amine with an alcohol in the presence of a suitable catalyst. This method is valued for its sustainability, producing water as the sole byproduct. nih.gov For example, reacting the parent compound with various aliphatic or aromatic alcohols can modulate the hydrophobicity and steric properties of the resulting molecule. nih.gov Alternative methods include reacting the amine with alkyl halides, where the amine acts as a nucleophile, displacing the halide to form a new carbon-nitrogen bond.

N-Acylation: Acylation of the secondary amine introduces an acyl group (R-C=O) and results in the formation of an amide. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The base neutralizes the acidic byproduct (e.g., HCl) generated during the reaction. This functionalization is significant as it can alter the electronic properties and coordination ability of the nitrogen atom.

Hydroxyl Group Modification: Esterification and Etherification

The primary hydroxyl group offers another avenue for chemical modification through the formation of esters and ethers, which can significantly alter the compound's polarity and chemical properties.

Esterification: The formation of an ester linkage involves the reaction of the hydroxyl group with a carboxylic acid or its derivative. A classic method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates, the hydroxyl group can be reacted with a more reactive acylating agent like an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine.

Etherification: The conversion of the hydroxyl group to an ether can be accomplished via methods such as the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide is then reacted with an alkyl halide or another substrate with a suitable leaving group to form the ether linkage.

Formation of Schiff Base Intermediates

Schiff bases, characterized by a carbon-nitrogen double bond (azomethine or imine group), are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. derpharmachemica.comnanobioletters.com While this compound itself is a secondary amine, its precursor, 3-amino-1-propanol, can readily form Schiff base intermediates.

The synthesis generally involves mixing the primary amine and the carbonyl compound in a solvent, such as ethanol, and heating the mixture under reflux. aristonpubs.com Sometimes, a few drops of an acid catalyst like glacial acetic acid are added to facilitate the reaction. derpharmachemica.com The resulting imine can exist in different tautomeric forms, particularly when derived from salicylaldehydes. In such cases, an equilibrium between the phenol-imine and keto-amine forms can be established, stabilized by an intramolecular hydrogen bond. nih.govnih.gov These Schiff base intermediates are highly valuable ligands in their own right, capable of forming stable complexes with various metal ions through the azomethine nitrogen. nanobioletters.comnih.gov

Metal Complexation Chemistry of this compound and Related Ligands

The molecule this compound and its analogues are effective chelating agents for transition metal ions due to the presence of multiple donor atoms: the pyridine nitrogen, the secondary amine nitrogen, and the hydroxyl oxygen. iucr.org

Coordination Modes with Transition Metal Ions (e.g., Cu(II), Zn(II))

This class of ligands typically acts in a tridentate fashion, coordinating to a metal center through the two nitrogen atoms and the oxygen atom. iucr.org This N,N',O-tridentate coordination forms stable five- and six-membered chelate rings with the metal ion, enhancing complex stability. iucr.orgwikipedia.org

A study on a closely related ligand, 2-methyl-2-[(pyridin-2-ylmethyl)amino]-1-propanol, demonstrated its ability to form a complex with copper(II), where it acts as a functional tridentate ligand (denoted as κ³N,N′,O). iucr.org Depending on the specific metal ion, its preferred coordination number, and the reaction conditions, these ligands may also exhibit bidentate coordination, for instance, by binding only through the pyridinyl and amino nitrogens. wikipedia.orgresearchgate.net The coordination number of the central metal ion is the total number of donor atoms bonded to it. libretexts.org

Structural Elucidation of Metal-Ligand Complexes

The precise structure of metal complexes is often determined using single-crystal X-ray diffraction. In the case of the copper(II) complex with the analogue 2-methyl-2-[(pyridin-2-ylmethyl)amino]-1-propanol, [Cu(C₁₀H₁₆N₂O)(NO₃)₂], the structural analysis revealed a distorted square-pyramidal coordination geometry around the Cu(II) ion. iucr.org

The equatorial plane of this complex is formed by the two nitrogen atoms (one from the pyridine ring, one from the amine) and the oxygen atom of the ligand, along with one oxygen atom from a nitrate anion. The axial position is occupied by an oxygen atom from a second nitrate anion. iucr.org The bond lengths within the coordination sphere provide insight into the metal-ligand interactions; the equatorial Cu—N and Cu—O bonds are shorter than the axial Cu—O bond, which is typical for such geometries. iucr.org

| Bond | Length (Å) |

|---|---|

| Equatorial Cu—N (pyridine) | 1.9608 (14) |

| Equatorial Cu—N (amine) | 2.0861 (15) |

| Equatorial Cu—O (ligand) | 2.0009 (13) |

| Axial Cu—O (nitrate) | 2.1259 (16) |

Influence of Ligand Architecture on Complex Stability and Reactivity

The stability and reactivity of the metal complexes are profoundly influenced by the ligand's architecture. The ability of this compound to act as a chelating ligand is a primary factor in forming stable complexes. The formation of multiple chelate rings with a single metal ion, known as the chelate effect, leads to a significant increase in thermodynamic stability compared to complexes formed with analogous monodentate ligands. researchgate.net

The specific arrangement of the three donor groups (pyridine, amine, alcohol) dictates the size of the chelate rings and the "bite angle," which in turn affects the compatibility of the ligand with different metal ions based on their size and preferred coordination geometry. researchgate.net The combination of a "soft" donor like the pyridine nitrogen and "hard" donors like the amine nitrogen and alcohol oxygen allows these ligands to coordinate effectively with a wide range of transition metal ions according to Hard and Soft Acid-Base (HSAB) theory. wikipedia.org This structural design not only stabilizes the metal center but also influences the reactivity of the resulting complex, including its catalytic potential. researchgate.net

Chiral Synthesis and Stereoselective Approaches to Enantiopure this compound Derivatives

The synthesis of enantiomerically pure vicinal amino alcohols is of significant interest in medicinal and materials chemistry due to their prevalence as structural motifs in biologically active molecules and their utility as chiral ligands and building blocks. The preparation of enantiopure derivatives of this compound can be achieved through several stereoselective strategies, including asymmetric reduction of a corresponding prochiral ketone, resolution of a racemic mixture, or construction from a chiral pool of starting materials.

One prominent method for establishing the chiral center in amino alcohols is the asymmetric transfer hydrogenation of α-amino ketones. This technique has been successfully applied to the synthesis of various chiral 1,2-amino alcohols with high enantioselectivity nih.gov. For the synthesis of a this compound derivative, a suitable precursor would be the corresponding β-amino ketone. The asymmetric reduction of this ketone, catalyzed by a chiral ruthenium complex, for instance, would yield the desired enantiomer of the amino alcohol nih.gov. The stereochemical outcome is dictated by the chirality of the catalyst employed.

Another powerful approach involves the use of enzymatic methods. Enzymes, such as lipases or proteases, can selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the acylated and unacylated forms. This kinetic resolution process is a well-established method for obtaining enantiopure compounds researchgate.net. For instance, the resolution of N-acetamido-alanine esters using Protamex proteinase has been shown to produce enantiomerically pure D/L-3-pyridyl- and substituted phenylalanine derivatives with excellent enantiomeric excess (ee) values exceeding 99% researchgate.net. A similar enzymatic resolution strategy could be envisioned for a racemic mixture of this compound or a suitable N-acylated derivative.

Furthermore, chiral pool synthesis, which utilizes readily available enantiopure starting materials such as amino acids, offers a reliable route to chiral amino alcohols semanticscholar.org. For example, starting from a natural amino acid, a series of chemical transformations can be employed to construct the target molecule with a predefined stereochemistry. This approach often involves the reduction of the carboxylic acid functionality and subsequent modification of the side chain. The diastereoselective synthesis of vicinal amino alcohols from amino acid-derived aldehydes is a well-documented strategy researchgate.net.

The stereoselective synthesis of vicinal amino alcohols can also be achieved through the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines nih.gov. This method provides predictable stereochemical control based on the chiral auxiliary. By constructing an appropriate chiral imine precursor, subsequent reduction and deprotection steps would lead to the desired enantiopure amino alcohol.

Below is a table summarizing potential stereoselective synthetic approaches for this compound derivatives.

| Synthetic Approach | Key Features | Potential Precursors | Expected Outcome |

| Asymmetric Transfer Hydrogenation | Use of a chiral catalyst (e.g., Ru-complex) to reduce a prochiral ketone. | 3-((2-Pyridinylmethyl)amino)-1-oxopropan-1-ol | Enantiomerically enriched this compound. |

| Enzymatic Resolution | Selective enzymatic modification of one enantiomer in a racemic mixture. | Racemic N-acyl-3-((2-pyridinylmethyl)amino)-1-propanol | Separation of enantiomers to yield enantiopure product. |

| Chiral Pool Synthesis | Utilization of a readily available enantiopure starting material. | Chiral amino acids (e.g., aspartic acid, serine). | Stepwise construction of the target molecule with defined stereochemistry. |

| Chiral Auxiliary-Mediated Synthesis | Diastereoselective addition to an imine bearing a removable chiral group. | Chiral N-tert-butanesulfinyl imine derived from 2-pyridinecarboxaldehyde (B72084). | Formation of a specific diastereomer leading to an enantiopure product after auxiliary removal. |

Polymer Conjugation and Advanced Material Scaffold Integration

The incorporation of small molecules like this compound and its analogues into polymeric structures and advanced material scaffolds is a promising avenue for the development of functional materials with tailored properties. The presence of multiple functional groups—a primary alcohol, a secondary amine, and a pyridine ring—offers several handles for covalent attachment to polymer backbones or for non-covalent interactions within a material matrix.

Polymer Conjugation

The covalent attachment of therapeutic agents or functional molecules to a polymer backbone, creating polymer-drug conjugates (PDCs), is a clinically validated strategy to improve the pharmacokinetic and pharmacodynamic properties of the small molecule syndevrx.com. The hydroxyl and amino groups of this compound are suitable for conjugation to various water-soluble polymers such as polyethylene glycol (PEG), poly(acrylic acid) (PAA), or poly(allylamine hydrochloride) (PAH) acs.orgnih.gov.

For instance, the primary alcohol can be esterified with the carboxylic acid groups of a polymer like PAA, often facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) acs.org. Alternatively, the secondary amine can form an amide bond with carboxylic acid-functionalized polymers under similar conditions. The choice of linker chemistry is crucial as it can influence the stability and release profile of the conjugated molecule nih.gov.

The pyridine moiety can also be utilized for polymer conjugation. Pyridine groups can act as anchoring ligands, for example, in the functionalization of quantum dots with polymeric ligands acs.org. This suggests that the pyridinyl nitrogen could coordinate with metal centers within a polymer scaffold or be quaternized to introduce a positive charge, facilitating electrostatic interactions with anionic polymers.

Integration into Advanced Material Scaffolds

Beyond simple polymer conjugation, this compound derivatives can be integrated into more complex material scaffolds, such as hydrogels or electrospun fibers, to impart specific functionalities. The integration can be achieved through either polymer blending or surface functionalization of the pre-formed scaffold nih.govsemanticscholar.org.

In polymer blending, the small molecule is mixed with a polymer solution before the scaffold fabrication process (e.g., electrospinning) semanticscholar.org. This results in the molecule being physically entrapped within the bulk of the material.

Surface functionalization involves the covalent attachment of the molecule to the surface of a scaffold nih.gov. This approach is advantageous when the specific functionality of the molecule is required at the material interface. For example, the hydroxyl or amino groups of this compound could be reacted with surface-activated polymers containing groups like N-hydroxysuccinimide esters or isocyanates. The presence of protonated amino groups can enhance the interaction of the scaffold with negatively charged biological entities, such as cell membranes nih.govsemanticscholar.org.

The table below outlines potential strategies for the integration of this compound into polymeric materials.

| Integration Strategy | Methodology | Functional Group Utilized | Resulting Material Feature |

| Polymer Conjugation | Covalent attachment to a polymer backbone. | Hydroxyl (esterification), Amino (amidation). | Creation of a polymer-small molecule conjugate with modified properties. |

| Polymer Blending | Physical entrapment within a polymer matrix during scaffold formation. | Non-covalent interactions. | Bulk modification of the material's properties. |

| Surface Functionalization | Covalent attachment to the surface of a pre-formed scaffold. | Hydroxyl, Amino. | Surface-specific functionality, enhanced interfacial interactions. |

| Coordination Chemistry | Use of the pyridine nitrogen as a ligand. | Pyridine nitrogen. | Formation of metal-containing polymers or coordination to surfaces. |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 3-((2-Pyridinylmethyl)amino)-1-propanol by providing information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 3-amino-1-propanol, specific proton signals are observed. The protons on the carbon adjacent to the oxygen (CH₂-O) typically appear at a chemical shift (δ) of around 3.73 ppm. The protons on the carbon next to the nitrogen (N-CH₂) are found at approximately 2.88 ppm, and the central methylene (B1212753) protons (-CH₂-) resonate at about 1.68 ppm. chemicalbook.com While the full spectrum for this compound is not detailed in the provided results, the pyridinylmethyl group would introduce additional aromatic and methylene signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying the different carbon environments. For a similar structure, (S)-2-Amino-1-propanol, the carbon attached to the hydroxyl group (CH-OH) and the carbon bonded to the amino group (CH-NH₂) show distinct signals.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Pyridinyl-H | 7.0 - 8.5 |

| Pyridinyl-CH ₂-N | ~3.8 |

| NH | Variable |

| N-CH ₂- | ~2.7 |

| -CH ₂-CH ₂- | ~1.7 |

| CH ₂-O | ~3.6 |

| OH | Variable |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to deduce the structure of a molecule by analyzing its fragmentation pattern. For this compound, MS analysis would confirm its molecular formula, C₉H₁₄N₂O.

The electron ionization mass spectrum of a simpler, related compound, 3-amino-1-propanol, shows characteristic fragments that help in its identification. nist.gov In the analysis of this compound, the molecular ion peak [M]⁺ would be expected, along with fragment ions resulting from the cleavage of bonds, such as the loss of a hydroxyl group, or cleavage at the C-C bonds of the propanol (B110389) chain or the bond between the methylene group and the pyridine (B92270) ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational frequencies include a broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amine would appear in a similar region, often around 3300-3500 cm⁻¹. C-H stretching vibrations from the aliphatic and aromatic parts of the molecule would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. Furthermore, C-N and C-O stretching vibrations would be present in the fingerprint region (below 1500 cm⁻¹). For the related compound 3-amino-1-propanol, characteristic peaks in the FTIR spectrum confirm the presence of amine and hydroxyl groups. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Secondary Amine | N-H stretch | 3300-3500 |

| Alkane/Aromatic | C-H stretch | 2850-3100 |

| Pyridine Ring | C=C, C=N stretch | ~1400-1600 |

| Alcohol | C-O stretch | 1050-1260 |

| Amine | C-N stretch | 1020-1250 |

X-ray Crystallography for Solid-State Structural Determination of Complexes and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. While there are no direct search results for the X-ray crystal structure of this compound itself, this technique would be invaluable for analyzing its crystalline derivatives or metal complexes. If a suitable single crystal can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details, offering unambiguous proof of its structure in the solid state.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of synthesized this compound and for its quantitative analysis in various samples.

In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The components of the sample interact differently with the stationary phase, causing them to separate. A detector then records the elution of each component, producing a chromatogram. The area under the peak corresponding to this compound is proportional to its concentration, allowing for accurate quantification. The method can be optimized by adjusting the mobile phase composition, flow rate, and column type to achieve the best separation from any impurities or starting materials. For instance, methods have been developed for similar amino alcohol compounds, demonstrating the utility of HPLC in their analysis. osha.govnih.gov

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool. nih.gov While this compound has a relatively high boiling point, it may be amenable to GC-MS analysis, possibly after derivatization to increase its volatility. This technique would separate the compound from any volatile impurities, and the subsequent mass spectral analysis would provide definitive identification. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of less volatile and thermally sensitive compounds like this compound. The HPLC separates the compound from non-volatile impurities, and the mass spectrometer provides molecular weight and structural information, allowing for highly sensitive and selective detection and identification. nih.gov

These advanced analytical methods are crucial for the rigorous characterization of this compound, ensuring its identity, purity, and structural integrity in research applications.

Biological Activities and Pharmacological Investigations of 3 2 Pyridinylmethyl Amino 1 Propanol and Its Analogues

Antineoplastic and Cytotoxic Research Potential

The pyridine (B92270) nucleus is a common scaffold in numerous compounds with demonstrated anticancer properties. researchgate.netnih.govnih.gov This has prompted research into various pyridine derivatives for their potential as antineoplastic agents.

While specific data for 3-((2-Pyridinylmethyl)amino)-1-propanol is not available, studies on analogous compounds highlight the potential for cytotoxic activity against cancer cell lines. For instance, a novel bisnaphthalimidopropyl derivative, BNIPDaCHM, has been shown to be the most potent among the tested compounds against the NCI-H460 non-small cell lung cancer cell line, with a GI50 of 1.3 μM. nih.govresearchgate.net In another study, certain adamantyl pyridin-4-one derivatives demonstrated moderate to strong antiproliferative activity against the H460 lung carcinoma cell line.

The cytotoxic effects of various pyridine derivatives have been evaluated against a range of cancer cell lines. For example, newly synthesized pyridine and spiro-pyridine derivatives exhibited moderate to promising potency against HepG-2 and Caco-2 cell lines, with IC50 values ranging from 8.42 ± 0.70 to 78.17 ± 3.80 μM and 7.83 ± 0.50 to 84.43 ± 4.0 μM, respectively. nih.gov Similarly, certain 2-pyridyl urea-based Cu(II) complexes have shown enhanced activity against the drug-resistant NCI-H1975 cell line. researchgate.net

Table 1: In Vitro Cytotoxicity of Selected Pyridine Analogues

| Compound/Derivative Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Bisnaphthalimidopropyl derivative (BNIPDaCHM) | NCI-H460 | GI50 of 1.3 μM | nih.govresearchgate.net |

| Spiro-pyridine derivatives | HepG-2, Caco-2 | IC50 range: 7.83 - 84.43 μM | nih.gov |

In vivo studies on analogous compounds provide insights into the potential anti-proliferative effects of this compound in preclinical models. For example, perillaldehyde (B36042) 8,9-epoxide, a derivative of perillyl alcohol which shares the alcohol functional group, has demonstrated significant antitumor activity in Sarcoma 180-inoculated mice. mdpi.com The tumor growth inhibition rates were 38.4% and 58.7% at doses of 100 and 200 mg/kg/day, respectively. mdpi.com In another study, a synthetic analogue of makaluvamine, FBA-TPQ, inhibited the growth of MCF-7 human breast cancer xenograft tumors in mice by approximately 71.6% at a dose of 20 mg/kg/day, 3 days a week for one week. nih.gov

The search for effective anticancer agents has led to the in vivo evaluation of various substituted 9-anilinoacridines, which showed a correlation between their inhibitory activity in culture and their ability to extend the lifespan of leukemic mice. bohrium.com These studies underscore the potential for compounds with similar structural motifs to exhibit anti-tumor activity in living organisms.

The induction of apoptosis (programmed cell death) and modulation of the cell cycle are key mechanisms for many anticancer agents. nih.gov Research on analogous compounds suggests that this compound could potentially exert its effects through these pathways. For instance, novel synthetic pyrazole (B372694) derivatives, tospyrquin and tosind, were found to induce apoptotic cell death in HT29 colon cancer cells, with tosind causing 23.7% and tospyrquin causing 14.9% apoptosis. jpp.krakow.pl This pro-apoptotic effect was supported by an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. jpp.krakow.pl

Another study on peperomin E, a secolignan, demonstrated its ability to induce apoptosis and cell-cycle arrest at the G2/M phase in PC-3 prostate cancer cells. nih.gov Treatment with 50 µg/mL of peperomin E for 72 hours resulted in a significant increase in the percentage of cells in the G2/M phase, from 17.35% to 63.34%. nih.gov The induction of apoptosis was confirmed by an increase in the ratio of Bax to Bcl-2 and the activation of caspase-3. nih.gov Furthermore, a novel bisnaphthalimidopropyl derivative, BNIPDaCHM, caused a concentration-dependent alteration in the cell cycle profile of NCI-H460 cells, with an increase in the sub-G1 peak, which is indicative of apoptosis. nih.govresearchgate.net This was further supported by the analysis of apoptosis-related proteins like cleaved PARP and Caspase-3. nih.gov

Table 2: Apoptotic and Cell Cycle Effects of Analogous Compounds

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Tosind | HT29 | 23.7% apoptotic death | jpp.krakow.pl |

| Tospyrquin | HT29 | 14.9% apoptotic death | jpp.krakow.pl |

| Peperomin E | PC-3 | G2/M phase arrest (17.35% to 63.34%) | nih.gov |

Neuroprotective Activity Assessment (Drawing from analogous compounds)

The structural features of this compound, specifically the presence of an amino alcohol moiety, suggest a potential for neuroprotective activity. Research on aromatic alcohols has shown that compounds with intact phenolic groups can protect neurons from oxidative stress-induced cell death. mdpi.com While the target compound lacks a phenolic group, the presence of the pyridine ring and the alcohol group could confer some neuroprotective properties.

Studies on the amylin analogue, pramlintide, have demonstrated neuroprotective effects in a mouse model of sporadic Alzheimer's disease. nih.gov Chronic administration of pramlintide improved cognitive performance and was associated with increased expression of synaptic markers and decreased oxidative stress and inflammatory markers in the hippocampus. nih.gov This suggests that compounds that can interact with similar pathways may have therapeutic benefits for neurodegenerative diseases. The neuroprotective potential of such analogues highlights an area for future investigation for compounds like this compound.

Enzyme Modulation and Receptor Binding Studies (Drawing from analogous compounds and related chemical classes)

The ability of a compound to modulate the activity of specific enzymes or bind to cellular receptors is a cornerstone of its pharmacological profile. For compounds structurally related to this compound, research has pointed towards interactions with key enzymes involved in cellular processes.

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov Several studies have shown that pyridine derivatives and other heterocyclic compounds can inhibit these enzymes. For instance, compounds isolated from Reynoutria japonica, including anthraquinones and stilbenes, have demonstrated potent inhibitory activity against both topoisomerase I and II. researchgate.netmdpi.com One of the isolated compounds, a 3,5-dihydroxybenzyl alcohol, showed more potent inhibition of topoisomerase I (IC50: 4 μM) than the positive control, camptothecin (B557342) (IC50: 18 μM). researchgate.netmdpi.com

Furthermore, a study on olivacine (B1677268) derivatives, which contain a pyridocarbazole system, identified them as inhibitors of topoisomerase II. mdpi.com These derivatives were found to compete with the known topoisomerase II inhibitor etoposide (B1684455) for binding to the DNA-topo II complex. mdpi.com The ability of (1-pyrenylmethyl)amino alcohols to act as DNA intercalators and inhibit tumor growth further supports the notion that amino alcohol derivatives can interact with DNA and associated enzymes. nih.gov These findings suggest that this compound and its analogues are worthy of investigation as potential DNA topoisomerase inhibitors.

Table 3: DNA Topoisomerase Inhibition by Analogous Compounds

| Compound Class/Derivative | Target Enzyme | Activity | Reference |

|---|---|---|---|

| 3,5-dihydroxybenzyl alcohol | Topoisomerase I | IC50: 4 μM | researchgate.netmdpi.com |

| Stilbenes from Reynoutria japonica | Topoisomerase II | IC50 range: 0.54 - 15 μM | researchgate.netmdpi.com |

| Olivacine derivatives | Topoisomerase II | Competitive inhibition with etoposide | mdpi.com |

Kinase Inhibition Profiling

There is no publicly available scientific data detailing the kinase inhibition profile of this compound. Searches of chemical and biological databases did not yield any studies that have screened or evaluated this compound for its ability to inhibit any protein kinases. Therefore, no information exists on its potency, selectivity, or mechanism of action as a kinase inhibitor.

Histamine (B1213489) Receptor Antagonism

No published research could be identified that investigates the activity of this compound as a histamine receptor antagonist. There are no reports of this compound being tested for its binding affinity or functional activity at any of the histamine receptor subtypes (H1, H2, H3, or H4).

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Consistent with the lack of primary biological data, there are no structure-activity relationship (SAR) studies available for this compound or its derivatives in the context of kinase inhibition, histamine receptor antagonism, or HIV integrase inhibition.

Elucidation of Key Pharmacophoric Features

Due to the absence of biological activity data, the key pharmacophoric features of this compound for any specific biological target have not been elucidated. Pharmacophore modeling is contingent on having a set of active compounds from which to derive essential structural motifs, and such data is not available for this compound.

Impact of Structural Modifications on Biological Potency and Selectivity

There are no published studies that explore the impact of structural modifications to the this compound scaffold. Consequently, it is not possible to comment on how alterations to the pyridine ring, the methylamino linker, or the propanol (B110389) group would affect biological potency or selectivity for any given target.

Mechanistic Insights into Biological Actions of 3 2 Pyridinylmethyl Amino 1 Propanol and Its Complexes

Molecular Mechanisms of Cellular Interactions and Signal Transduction

There is currently no available data detailing the molecular mechanisms through which 3-((2-Pyridinylmethyl)amino)-1-propanol interacts with cellular components or modulates signal transduction pathways. Research on how cells transduce external signals into cellular responses is extensive for many compounds, often involving the activation or inhibition of signaling cascades like the MAP kinase or PI3K/Akt pathways. mdpi.comresearchgate.net These pathways are critical for regulating cellular processes, and their modulation by chemical agents is a key area of pharmacological research. mdpi.com However, specific studies linking this compound to these or any other signaling pathways are absent from the current scientific literature.

Target Identification and Validation Approaches

The process of identifying and validating the molecular targets of a chemical compound is fundamental to drug discovery. nih.gov This typically involves a combination of genetic and chemical methods to confirm that modulating a specific target with a compound leads to a desired therapeutic effect. nih.gov There are no published studies that identify or validate specific biological targets for this compound or its complexes. While research exists on target validation for other compounds, such as inhibitors of Leishmania major Leucyl-aminopeptidase M17, similar work on this compound has not been reported. nih.gov

Pathways of Therapeutic Intervention and Drug Candidate Development

The development of a drug candidate involves identifying a compound that can favorably intervene in pathological pathways. researchgate.net This requires extensive research into the compound's efficacy and mechanism of action in relevant disease models. For instance, derivatives of 3-amino-1-propanol have been investigated as potential sodium channel blockers for stroke treatment. nih.gov However, there is no available information suggesting that this compound has been evaluated as a potential therapeutic agent or has entered any stage of drug candidate development.

Analysis of Mitochondrial Function and Endoplasmic Reticulum Stress in Cellular Models

Mitochondrial dysfunction and endoplasmic reticulum (ER) stress are implicated in a wide range of diseases. nih.govwhiterose.ac.uk The ER is crucial for protein folding and cellular homeostasis, and its disruption leads to the Unfolded Protein Response (UPR). sigmaaldrich.comnih.govresearchgate.net Prolonged ER stress can trigger cell death. nih.gov Many studies investigate how chemical compounds impact these organelles. For example, some natural products are explored as inhibitors of ER stress. sigmaaldrich.comresearchgate.net However, no research could be found that analyzes the effects of this compound on mitochondrial function or its potential to induce or alleviate ER stress in cellular models.

Investigation of Caspase Activation and Cell Death Pathways

Programmed cell death, or apoptosis, is a critical cellular process orchestrated by a family of proteases called caspases. Apoptosis can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases like caspase-3. The activation of caspases is a key indicator of apoptosis and is a frequent subject of investigation for potential anti-cancer agents. Despite the importance of this pathway in pharmacology, there are no studies reporting on the ability of this compound to activate caspases or to induce cell death through any defined pathway.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory (DFT))

No specific studies utilizing quantum chemical calculations to determine the electronic structure and reactivity of 3-((2-Pyridinylmethyl)amino)-1-propanol were identified.

Molecular Docking Simulations for Ligand-Target Interactions

No published molecular docking simulations specifically investigating the interaction of this compound with biological targets were found.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

There are no available molecular dynamics simulation studies focused on the conformational analysis or binding dynamics of this compound.

Pharmacophore Modeling for Drug Discovery and Design

A specific pharmacophore model for this compound has not been reported in the scientific literature.

Mechanistic Investigations of Chemical Reactions via Computational Methods

No computational studies investigating the reaction mechanisms involving this compound were found.

Metabolic Fate and Biotransformation Research

In Vitro Metabolic Stability and Enzyme Kinetics

In vitro metabolic stability assays are pivotal in early drug discovery to predict a compound's metabolic clearance in the body. These assays typically involve incubating the compound with liver-derived systems, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. The rate of disappearance of the parent compound over time provides key parameters like the half-life (t½) and intrinsic clearance (CLint).

While specific data for 3-((2-Pyridinylmethyl)amino)-1-propanol is not publicly available, the approach to determining its metabolic stability would follow standardized protocols. For instance, a study on a structurally related pyridinyl-containing compound, N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), illustrates this process. When NHPPC was incubated with human, rat, and dog liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes), a significant decrease in the parent compound was observed over 60 minutes, indicating metabolic activity. nih.gov The intrinsic clearance, a measure of the inherent ability of the liver to metabolize a drug, can then be calculated from these in vitro data.

Table 1: Illustrative In Vitro Metabolic Stability Data for a Pyridinyl-Containing Compound (NHPPC) in Liver Microsomes

| Species | Percent Remaining at 60 min (%) | In Vitro Intrinsic Clearance (mL/min/mg protein) |

| Human | 42.0 | 0.0214 |

| Rat | 42.8 | 0.0233 |

| Dog | 0.8 | 0.1204 |

This data is for NHPPC and serves as an example of typical results from such studies. nih.gov

Enzyme kinetics studies would further characterize the interaction of this compound with specific metabolizing enzymes. By determining parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), researchers can understand the affinity of the compound for the enzyme and the efficiency of its metabolism.

Identification and Characterization of Biotransformation Pathways

Biotransformation is the process by which a xenobiotic is chemically altered in the body, typically to facilitate its excretion. These pathways are generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For a molecule like this compound, several biotransformation pathways can be hypothesized based on its chemical structure.

Phase I reactions often involve oxidation, reduction, and hydrolysis. The propanol (B110389) moiety could undergo oxidation to form a carboxylic acid. The pyridine (B92270) ring is also susceptible to oxidation, potentially forming N-oxides. The secondary amine could be a site for N-dealkylation or oxidation.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate elimination. The hydroxyl group of the propanol side chain is a likely site for glucuronidation or sulfation.

Studies on a similar compound, 3-(phenylamino)-1,2-propanediol (PAP), have identified several metabolites resulting from oxidation of the propanol chain and the aromatic ring. nih.govnih.gov This suggests that similar oxidative pathways could be relevant for this compound.

Role of Cytochrome P450 Enzymes and Other Metabolizing Systems

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.gov Identifying the specific CYP isozymes involved in the metabolism of this compound is crucial for predicting potential drug-drug interactions.

This is typically investigated using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isozymes in liver microsome incubations. For example, if the metabolism of the compound is significantly inhibited by ketoconazole, it would suggest the involvement of CYP3A4. nih.gov The study on NHPPC indicated that it did not significantly inhibit major CYP450 enzymes, which is a favorable characteristic for a drug candidate. nih.gov

Besides CYPs, other enzyme systems can also contribute to metabolism. For instance, alcohol dehydrogenases could be involved in the oxidation of the propanol group, and flavin-containing monooxygenases (FMOs) could participate in the oxidation of the nitrogen atoms.

Metabolite Profiling and Identification Studies

Metabolite profiling involves the detection, identification, and quantification of all possible metabolites of a compound in a biological sample (e.g., plasma, urine, feces). This is a critical step in understanding the complete metabolic fate of a xenobiotic.

The analytical workflow for metabolite profiling typically involves separating the metabolites from the biological matrix using techniques like high-performance liquid chromatography (HPLC), followed by detection and structural elucidation using mass spectrometry (MS), often with high-resolution instruments. nih.gov

For instance, in the investigation of PAP, researchers used HPLC coupled with UV and radioisotope detectors, as well as gas chromatography-mass spectrometry (GC/MS), to identify various urinary metabolites. nih.gov These advanced analytical techniques would be essential to create a comprehensive metabolite profile for this compound, providing insights into its biotransformation pathways and helping to identify any potentially active or toxic metabolites.

Toxicological Profiles and Safety Assessment in Research Context

Genotoxicity and Mutagenicity Assessments (e.g., Ames Test, Chromosomal Aberration Assays)

There are no specific genotoxicity or mutagenicity studies, such as the Ames test or chromosomal aberration assays, available for 3-((2-Pyridinylmethyl)amino)-1-propanol in the reviewed scientific literature.

For context, studies on other amino alcohols have been conducted. For example, 2-amino-2-methyl-1-propanol (B13486) (AMP) has been evaluated for safety in cosmetic products, and its potential for N-nitrosation is a consideration if secondary amines are present as impurities nih.gov. However, these results are not directly applicable to this compound.

In Vitro Cytotoxicity and Cell Viability Studies (beyond antineoplastic effects)

No dedicated in vitro cytotoxicity or cell viability studies for this compound were identified. Research on the cytotoxic effects of this specific compound on various cell lines has not been published.

Studies on structurally similar compounds, like other 3-substituted propylamines, have shown cytotoxic effects in vitro, but these are highly dependent on the specific substitutions and the cell lines tested nih.gov. Without direct testing, the cytotoxic potential of this compound remains uncharacterized.

Mechanisms of Cellular Toxicity and Adverse Biological Effects

The specific mechanisms of cellular toxicity for this compound have not been investigated. Toxicological properties for this compound have not been fully explored, and as such, there is no information on its specific biological effects at a cellular or molecular level fishersci.com.

For the related compound 3-amino-1-propanol, toxicological data is available, including an oral LD50 in rats, and it is known to be corrosive, causing severe skin burns and eye damage merckmillipore.com. The presence of the pyridinylmethyl group in the target compound will significantly alter its biological activity, and therefore, data from 3-amino-1-propanol cannot be directly extrapolated.

Environmental Impact and Degradation Studies (from an academic perspective)

There is a lack of academic studies on the environmental impact, fate, and degradation of this compound. Its potential for bioaccumulation and its degradation pathways in soil, water, or air have not been reported.

However, extensive research exists on the degradation of other amino alcohols, such as 3-amino-1-propanol and 2-amino-2-methyl-1-propanol (AMP), primarily in the context of their use in carbon capture technologies. These studies show that under oxidative and thermal stress, these amines can degrade into various products, including ammonia (B1221849), aldehydes, and other complex organic molecules nih.govusn.nonih.gov. The degradation of 3-amino-1-propanol, for example, has been shown to be influenced by oxygen concentration and the presence of metals nih.gov. Atmospheric degradation of AMP initiated by OH radicals has also been studied in detail nih.gov. While these studies provide a framework for how an amino alcohol might degrade, the specific degradation products and rates for this compound would be different due to its unique structure.

Emerging Research Applications and Future Directions

Advanced Applications in Drug Discovery and Development Pipelines

The scaffold of 3-((2-Pyridinylmethyl)amino)-1-propanol incorporates key pharmacophoric elements that are prevalent in many biologically active molecules. The pyridine (B92270) ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, the secondary amine can serve as a hydrogen bond donor and acceptor, and the flexible propanol (B110389) tail allows for conformational adaptability to a biological target.

The structure of this compound is amenable to systematic modification to generate a library of analogues for screening against various therapeutic targets. The synthetic accessibility of this compound allows for derivatization at several key positions to optimize its pharmacokinetic and pharmacodynamic properties. Potential modifications could include:

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups to modulate the pKa and electronic properties of the pyridine nitrogen.

Modification of the Linker: Altering the length and rigidity of the propanol linker to fine-tune the spatial orientation of the key binding groups.

Derivatization of the Amine and Alcohol: Acylation, alkylation, or other modifications of the secondary amine and primary alcohol can influence solubility, metabolic stability, and target engagement.

Given that the pyridinylmethylamino motif is present in a range of bioactive compounds, this compound could be investigated for repurposing in various disease models. Its structural similarity to known ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes suggests that it could be screened against a panel of established and orphan targets to identify novel biological activities. This data-driven approach, combined with computational modeling, could rapidly uncover new therapeutic applications for this chemical entity.

Exploration as a Ligand or Chiral Auxiliary in Asymmetric Catalysis

The presence of both a nitrogen atom in the pyridine ring and the secondary amine makes this compound an attractive candidate for a bidentate ligand in coordination chemistry and catalysis. The ease of synthesis of pyridine-type ligands allows for numerous variations, leading to "tunable" molecules for specific catalytic applications. chimia.ch

The propanol backbone also introduces a chiral center upon resolution or asymmetric synthesis, opening the door for its use as a chiral auxiliary or ligand in asymmetric catalysis. While research on this specific compound is not abundant, related palladium complexes with N-heterocyclic indolyl ligands have demonstrated catalytic activity in Suzuki C-C coupling reactions. mdpi.com For instance, palladium complexes bearing pyridinyl functionalities on the indole (B1671886) ring have shown good conversion rates in these reactions. mdpi.com This suggests that metal complexes of this compound could also exhibit interesting catalytic properties.

| Catalyst Precursor Moiety | Reaction Type | Potential Application Area |

| Pyridinylmethylamino | Coordination to transition metals | Homogeneous catalysis |

| Chiral Propanolamine | Asymmetric induction | Enantioselective synthesis |

Role in Supramolecular Chemistry and Molecular Recognition

The self-assembly of molecules into well-defined, functional supramolecular architectures is a rapidly advancing field. Pyridine-containing ligands are well-known building blocks for creating complex structures such as molecular squares, triangles, and cages through coordination with metal ions. nih.govresearchgate.net

The flexibility of the linker in this compound could be advantageous in the formation of such self-assembled structures. Research on flexible dipodal phosphoramide (B1221513) ligands containing pyridine moieties has shown the preferential formation of trimeric cage assemblies over tetrameric ones. nih.gov Similarly, metal complexes with urea-based pyridyl ligands have been shown to form distinct supramolecular structures. researchgate.net The interplay of coordination bonds to the pyridine nitrogen and hydrogen bonding from the amine and alcohol groups in this compound could lead to novel supramolecular assemblies with interesting host-guest properties or catalytic activity within a confined space. Furthermore, the self-assembly of oligopyridylamide foldamers has been guided by biomolecules in aqueous media, indicating the potential for creating biocompatible supramolecular systems. rsc.org

Development of Novel Analytical Reagents and Probes

The ability of the pyridine and amine functionalities to chelate metal ions suggests that this compound could serve as a scaffold for the development of new analytical reagents. By incorporating a chromophore or fluorophore into its structure, analogues of this compound could be designed as selective colorimetric or fluorescent sensors for specific metal ions. The binding event would lead to a measurable change in the spectroscopic properties of the molecule, allowing for the quantification of the target analyte. The tunability of the pyridine-ligand structure could allow for the development of a series of reagents with selectivity for different metal ions. chimia.ch

Potential in Chemical Biology Tool Compound Development

Chemical biology relies on the use of small molecules to study and manipulate biological systems. Tool compounds are essential for validating new drug targets and elucidating complex cellular pathways. The adaptable chemical nature of this compound makes it a promising starting point for the development of such tools.

For example, by attaching a reactive group, a photo-crosslinker, or an affinity tag (like biotin), derivatives of this compound could be used for:

Target Identification: Identifying the protein targets of a bioactive analogue.

Activity-Based Protein Profiling: Characterizing the activity of entire enzyme families in their native environment.

Imaging Probes: Visualizing the localization and dynamics of a target protein within a cell.

The development of such chemical tools derived from the this compound scaffold would be a valuable contribution to the broader field of chemical biology.

Contributions to Polyurethane Production and Related Polymer Science (academic interest)

From an academic standpoint, the chemical structure of this compound presents intriguing possibilities for the synthesis of novel polymers, particularly polyurethanes. The compound possesses a primary alcohol, a secondary amine, and a pyridine ring, all of which can be active sites for polymerization or polymer modification.

Research into pyridine-containing polymers has highlighted their growing importance due to properties such as enhanced thermal stability, resistance to oxidation, and favorable electron transport characteristics. researchgate.net The incorporation of pyridine units into the main chain of polyurethanes has been shown to influence the material's final properties. For instance, polyurethanes synthesized with pyridine moieties have demonstrated improved thermal stability and solubility in polar aprotic solvents. researchgate.netrsc.orgresearchgate.net

The presence of both a hydroxyl (-OH) and an amino (-NH-) group in this compound makes it a candidate as a chain extender or a functional monomer in step-growth polymerization. In polyurethane synthesis, the hydroxyl group can react with an isocyanate group to form a urethane (B1682113) linkage, while the secondary amine can also react with an isocyanate to form a urea (B33335) linkage. This dual reactivity allows for the creation of complex polymer architectures.

A study on the synthesis of polyurethane with alkylaminopyridine functions demonstrated that a diol containing a pyridine derivative, specifically 4-[N,N-bis(1-methyl-2-hydroxylethyl)amino]pyridine, could be successfully polymerized with toluene (B28343) diisocyanate (TDI) to yield a linear polyurethane. tandfonline.com This illustrates a practical application of a pyridine-containing amino alcohol derivative in polyurethane chemistry.

Furthermore, the pyridine nitrogen in this compound can act as a site for further chemical modifications, such as quaternization to introduce ionic groups, which could be exploited in the development of materials like ionomers or shape-memory polyurethanes. rsc.org The amine and hydroxyl groups also offer pathways for creating biodegradable elastomers, as seen in the development of poly(ester amide)s from amino alcohol monomers. nih.gov

The table below summarizes findings from academic literature on the effects of incorporating pyridine derivatives into polyurethanes.

| Pyridine-Containing Monomer | Diisocyanate Used | Key Research Findings |

| 4,4'-{pyridine-2,6-diylbis[nitrilomethylylidene]}diphenol-based diol | MDI, TDI, IPDI, HDI | Synthesized polyurethanes showed good solubility in polar aprotic solvents and improved thermal stability. researchgate.net |

| 2,6-pyridinedicarboxamide moieties | Terathane 1400 based prepolymer | The inclusion of the pyridine derivative resulted in polyurethanes with improved thermal stability. rsc.org |

| N3,N5-bis(4-hydroxyphenyl)pyridine-3,5-diformamide | Isophorone diisocyanate (IPDI) | The resulting polyurethane exhibited superior mechanical properties and thermal stability. plaschina.com.cn |

| 4-[N,N-Bis(1-methyl-2-hydroxylethyl)amino]pyridine (MHEAP) | Toluene diisocyanate (TDI) | Successfully produced a linear polyurethane with alkylaminopyridine functions. tandfonline.com |

While direct research on the application of this compound in polyurethane production is not extensively documented, its structural features suggest a high potential for academic exploration in the field of polymer science. Its ability to act as a functional monomer could lead to the development of novel polyurethanes with tailored properties, leveraging the unique electronic and coordination chemistry of the pyridine moiety.

Conclusion and Outlook for 3 2 Pyridinylmethyl Amino 1 Propanol Research

Synthesis of Key Research Findings and Their Implications

Research into 3-((2-Pyridinylmethyl)amino)-1-propanol and its derivatives has primarily focused on its synthesis and its role as a versatile ligand in coordination chemistry. The compound is typically synthesized through the reductive amination of 2-pyridinecarboxaldehyde (B72084) with 3-amino-1-propanol. This straightforward synthetic route allows for the accessible production of the core molecule.

Studies on related amino alcohol ligands, such as 3-amino-1-propanol, have demonstrated their ability to form stable complexes with a variety of transition metals, including zinc(II). In these complexes, the amino alcohol can coordinate in a monodentate fashion through the amino nitrogen or in a bidentate manner involving both the amino and hydroxyl groups. This provides a foundational understanding of the potential coordination modes of this compound. The presence of the pyridinylmethyl group is expected to enhance the coordinating ability and introduce additional electronic and steric properties to the resulting metal complexes.

The implications of these findings are significant for the design of novel catalysts and functional materials. The specific coordination geometry and electronic environment around the metal center, dictated by the ligand, are crucial for catalytic activity. By modifying the ligand structure, it is possible to fine-tune the properties of the metal complexes for specific catalytic transformations.

Remaining Challenges and Unanswered Questions in the Field

Despite the foundational knowledge, several challenges and unanswered questions remain in the research of this compound. A primary challenge is the limited number of comprehensive studies dedicated specifically to this compound. Much of the current understanding is extrapolated from research on similar, yet distinct, molecules.

Key unanswered questions include:

What is the full range of metal ions that can be effectively chelated by this compound?

How do the coordination modes (bidentate vs. tridentate) vary with different metal ions and reaction conditions?

What are the detailed electronic and steric effects of the pyridinylmethyl group on the properties of the resulting metal complexes?

What are the specific catalytic applications for which metal complexes of this ligand are best suited?

Does this compound or its derivatives possess any significant biological activity? While derivatives of similar β-amino acids have shown antimicrobial and other biological activities, the specific bioactivity of this compound remains largely unexplored.

Addressing these questions will require systematic and in-depth experimental and computational studies.

Proposed Future Research Trajectories and Collaborative Opportunities

To advance the understanding and application of this compound, several future research trajectories are proposed:

Systematic Coordination Chemistry Studies: A comprehensive investigation into the coordination behavior of this compound with a wide range of transition metals and lanthanides is crucial. This would involve the synthesis and full characterization of the resulting metal complexes using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Exploration of Catalytic Applications: The synthesized metal complexes should be screened for their catalytic activity in various organic transformations. Given the structural similarities to known catalytic systems, potential areas of investigation include oxidation, reduction, and carbon-carbon bond-forming reactions.

Investigation of Biological Activity: The compound and its metal complexes should be systematically evaluated for their biological properties, including antimicrobial, anticancer, and enzymatic inhibitory activities. This would open up avenues for its development in medicinal chemistry.

Development of Functional Materials: The ability of this ligand to form stable metal complexes suggests its potential use in the development of functional materials such as metal-organic frameworks (MOFs) or sensor materials.

These research directions offer numerous opportunities for collaboration between synthetic chemists, inorganic chemists, materials scientists, and biologists. Such interdisciplinary efforts will be essential to fully elucidate the potential of this versatile compound.

Significance of this compound for Advancements in Chemical and Biomedical Sciences